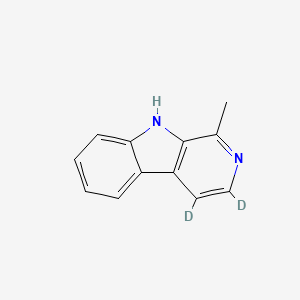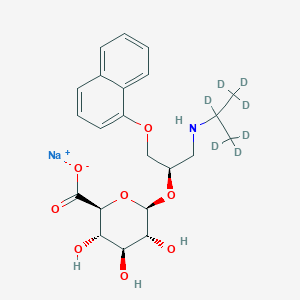
(R)-Propranolol beta-D-glucuronide-d7 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The compound is the enantiomer of propranolol, which means it is one of two mirror-image forms of the molecule. The ®-enantiomer is less active than the (S)-enantiomer in terms of beta-blocking activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propranolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-naphthol.
Alkylation: 1-naphthol is alkylated with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene.
Ring Opening: The epoxide ring is opened using isopropylamine to yield 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol.
Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
Industrial production of ®-Propranolol often involves similar synthetic routes but on a larger scale. The resolution step is crucial and is typically achieved using high-performance liquid chromatography (HPLC) or other chiral separation techniques to ensure the purity of the ®-enantiomer.
化学反応の分析
Types of Reactions
®-Propranolol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: The major products include naphthoxyacetic acid derivatives.
Reduction: Reduced forms of the secondary amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-Propranolol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases, anxiety, and migraine.
Industry: Used in the formulation of various pharmaceutical products.
作用機序
®-Propranolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors. The pathways involved are primarily related to the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins.
類似化合物との比較
Similar Compounds
(S)-Propranolol: The more active enantiomer in terms of beta-blocking activity.
Atenolol: Another beta-blocker with selective beta-1 adrenergic receptor antagonism.
Metoprolol: Similar to atenolol but with different pharmacokinetic properties.
Uniqueness
®-Propranolol is unique due to its non-selective beta-blocking activity, affecting both beta-1 and beta-2 receptors. This broad spectrum of activity makes it useful in treating a variety of cardiovascular conditions, although it may also lead to more side effects compared to selective beta-blockers.
特性
分子式 |
C22H28NNaO8 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-6-[(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1/i1D3,2D3,12D; |
InChIキー |
OSKYDLRSXKTYLZ-ALLDJDOJSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


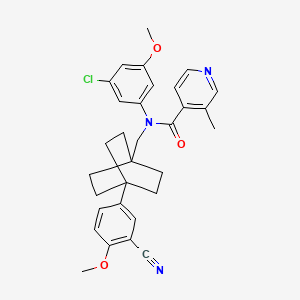
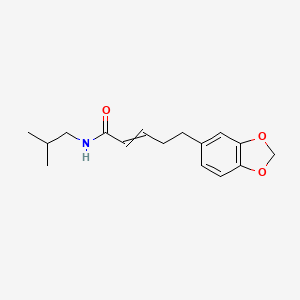
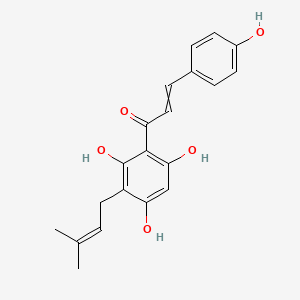
![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)

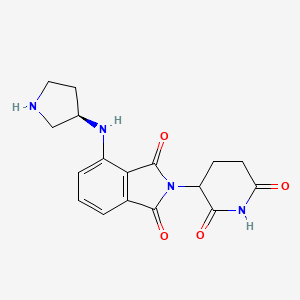
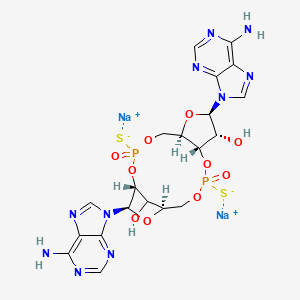
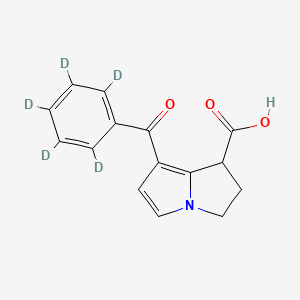

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)

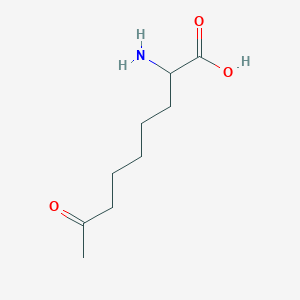
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
